molecular formula C20H16BrN3O3S2 B3738487 N'-[3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoyl]-2-bromobenzohydrazide

N'-[3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoyl]-2-bromobenzohydrazide

Cat. No.: B3738487
M. Wt: 490.4 g/mol
InChI Key: GPJAAQUKANUPFQ-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of thiazolidinone, a heterocyclic compound that contains both sulfur and nitrogen in the ring. Thiazolidinones and their derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties .


Molecular Structure Analysis

The compound contains a thiazolidinone ring, which is a five-membered ring with sulfur and nitrogen. It also has a benzylidene group attached to the thiazolidinone ring .


Chemical Reactions Analysis

The reactivity of thiazolidinones can vary depending on the substituents. For example, electron-releasing groups can increase the reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of polar groups could make the compound more soluble in water .

Mechanism of Action

The mechanism of action of thiazolidinones can depend on their structure and the target. Some thiazolidinones have been found to inhibit certain enzymes, which can lead to their antimicrobial or anticancer effects .

Safety and Hazards

The safety and hazards of the compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

Thiazolidinones and their derivatives are an active area of research due to their potential biological activities. Future research could involve synthesizing new derivatives and testing their activities against various biological targets .

Properties

IUPAC Name

N'-[3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]-2-bromobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O3S2/c21-15-9-5-4-8-14(15)18(26)23-22-17(25)10-11-24-19(27)16(29-20(24)28)12-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,22,25)(H,23,26)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJAAQUKANUPFQ-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoyl]-2-bromobenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoyl]-2-bromobenzohydrazide
Reactant of Route 3
Reactant of Route 3
N'-[3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoyl]-2-bromobenzohydrazide
Reactant of Route 4
Reactant of Route 4
N'-[3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoyl]-2-bromobenzohydrazide
Reactant of Route 5
Reactant of Route 5
N'-[3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoyl]-2-bromobenzohydrazide
Reactant of Route 6
Reactant of Route 6
N'-[3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoyl]-2-bromobenzohydrazide

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